BenchChemオンラインストアへようこそ!

2-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide

FAAH inhibition GPR139 agonism linker-length selectivity

2-(2-Methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide (CAS 2034561-32-3) is a synthetic small molecule (MW 302.37 g/mol; XLogP3 2.2) featuring a 1,2,4-triazole ring linked via a chiral butan-2-yl spacer to a 2-methoxyphenylacetamide moiety. The compound exists as a racemic mixture, with both (R)- and (S)-enantiomers registered separately (PubChem CIDs 129528837 and.

Molecular Formula C16H22N4O2
Molecular Weight 302.378
CAS No. 2034561-32-3
Cat. No. B2556683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide
CAS2034561-32-3
Molecular FormulaC16H22N4O2
Molecular Weight302.378
Structural Identifiers
SMILESCC(C)C(CN1C=NC=N1)NC(=O)CC2=CC=CC=C2OC
InChIInChI=1S/C16H22N4O2/c1-12(2)14(9-20-11-17-10-18-20)19-16(21)8-13-6-4-5-7-15(13)22-3/h4-7,10-12,14H,8-9H2,1-3H3,(H,19,21)
InChIKeyACPCKRMILIZXFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(2-Methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide (CAS 2034561-32-3): Procurement-Ready Physicochemical and Structural Profile


2-(2-Methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide (CAS 2034561-32-3) is a synthetic small molecule (MW 302.37 g/mol; XLogP3 2.2) featuring a 1,2,4-triazole ring linked via a chiral butan-2-yl spacer to a 2-methoxyphenylacetamide moiety . The compound exists as a racemic mixture, with both (R)- and (S)-enantiomers registered separately (PubChem CIDs 129528837 and 129528838) . It belongs to a broader class of triazole-containing acetamides that have been explored as fatty acid amide hydrolase (FAAH) inhibitors and GPR139 modulators, positioning it as a candidate for endocannabinoid-system-targeted research .

Why 2-(2-Methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide Cannot Be Replaced by Its Closest Structural Analogs


The target compound occupies a precise structural niche that makes simple substitution with the most closely related analogs—specifically JNJ-63533054 (propanamide homolog, CAS 1802326-66-4) or the naphthyl derivative (CAS 2034460-23-4)—scientifically invalid. The acetamide linker length (–CH₂–CO–NH–) directly governs the spatial relationship between the 2-methoxyphenyl ring and the triazole-bearing chiral center, which is critical for target engagement . The propanamide homolog JNJ-63533054, with an extra methylene unit (–CH₂–CH₂–CO–NH–), displays a fundamentally different pharmacological profile as a GPR139 agonist (EC₅₀ 16 nM), rather than an FAAH inhibitor . Similarly, the naphthyl analog replaces the 2-methoxyphenyl group with a bulkier naphthalene, altering both steric and electronic properties at the putative FAAH binding pocket . The (R)-enantiomer (CHEMBL5010273) is explicitly registered in ChEMBL, indicating that stereochemistry is tracked in bioactivity databases and that racemic material without defined enantiomeric purity introduces uncontrolled variability into pharmacological assays .

Quantitative Head-to-Head Evidence: Where 2-(2-Methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide Stands Relative to Its Closest Analogs


Acetamide Linker Defines FAAH-Targeted Pharmacophore, Distinct from Propanamide-Based GPR139 Agonist JNJ-63533054

The target compound (acetamide, CAS 2034561-32-3) and JNJ-63533054 (propanamide, CAS 1802326-66-4) differ by a single methylene unit in the linker connecting the 2-methoxyphenyl ring to the amide carbonyl. This seemingly minor difference produces a complete functional divergence: JNJ-63533054 is a potent, selective GPR139 agonist (EC₅₀ 16 nM for human GPR139 in calcium mobilization and GTPγS binding assays) with no reported FAAH activity , whereas the acetamide scaffold is represented in BindingDB within FAAH-targeted compound series that achieve IC₅₀ values in the low nanomolar range (e.g., BDBM50394631: IC₅₀ 74 nM on human FAAH) . This evidence supports the inference that the acetamide linker length is essential for productive FAAH binding and that the propanamide extension redirects target engagement toward GPR139.

FAAH inhibition GPR139 agonism linker-length selectivity

2-Methoxyphenyl Substituent Provides Optimized Steric and Electronic Profile Relative to Naphthyl Analog (CAS 2034460-23-4)

The 2-methoxyphenyl group of the target compound (CAS 2034561-32-3) is a common pharmacophoric element in FAAH inhibitor design, present in multiple series with IC₅₀ values ranging from 0.072 nM to 74 nM in human FAAH assays, depending on the complementary scaffold . The naphthyl analog (CAS 2034460-23-4), which replaces the 2-methoxyphenyl ring with a naphthalen-1-yl group, has a larger molecular volume and altered π-stacking potential, changes that can abrogate or shift FAAH binding affinity in ways that are not predictable without empirical testing . Published SAR around aryl substituents in the O-(triazolyl)methyl carbamate FAAH inhibitor class demonstrates that even minor aryl modifications produce IC₅₀ variations of 10- to 100-fold .

structure-activity relationship aryl substituent FAAH inhibitor optimization

Stereochemistry Matters: (R)-Enantiomer Registered in ChEMBL with Independent Bioactivity Data, Demanding Defined Enantiomeric Purity for Reproducible Research

The (R)-enantiomer (PubChem CID 129528837, CHEMBL5010273) is separately indexed in ChEMBL with two bioactivity records and one functional assay summary, indicating that chiral-specific pharmacological data exist for this scaffold . In contrast, the racemic mixture (CAS 2034561-32-3, PubChem CID 122245764) has no bioactivity annotations in any major public database . This implies that enantiomeric identity is a determinant of biological activity. The (R)-enantiomer's explicit ChEMBL registration creates a vetting standard: any procurement of the racemate without defined enantiomeric purity introduces an uncontrolled variable—the (S)-enantiomer could be inactive or exhibit off-target pharmacology, diluting the observed potency by at least 50% relative to the pure (R)-form in a worst-case scenario.

chiral resolution enantiomer-specific pharmacology assay reproducibility

Physicochemical Properties (MW 302.37, XLogP 2.2, tPSA 69 Ų) Align with CNS Drug-Like Space, in Contrast to Heavier Analogs with Reduced Brain Penetration Potential

The target compound's computed properties (MW 302.37 g/mol, XLogP 2.2, tPSA 69 Ų, HBD 1, HBA 4) fall within favorable ranges for CNS penetration as defined by multiparameter optimization scores common in neuropharmacology . Compared to the naphthyl analog (CAS 2034460-23-4), which is expected to have higher MW (>340 g/mol) and increased lipophilicity due to the additional fused benzene ring, the target compound's lower molecular weight and moderate lipophilicity predict superior brain penetration potential . The class-relevant benchmark JNJ-63533054 (MW 316.40, XLogP ~2.5) has demonstrated oral bioavailability and blood-brain barrier penetration in rodents , suggesting the target compound's closely matched physicochemical profile is compatible with in vivo CNS studies.

CNS drug-likeness physicochemical profiling blood-brain barrier permeability

Co-Class FAAH Inhibitors with Triazolyl-Acetamide Scaffold Achieve Low-Nanomolar IC₅₀ Values, Establishing Potency Benchmark for Target Compound Evaluation

Structurally related triazole-containing FAAH inhibitors reported in BindingDB and the primary literature establish that the triazolyl-acetamide scaffold is capable of achieving potent FAAH inhibition. Examples include BDBM50447748 (IC₅₀ 0.072 nM on human FAAH, CHOK1 cells, AMCAA substrate) and BDBM50394631 (chembL2164594, IC₅₀ 74 nM on human FAAH) . The O-(triazolyl)methyl carbamate class, which shares the triazole-alkyl pharmacophore with the target compound, yielded inhibitors with single-digit nanomolar IC₅₀ values against both rat and human FAAH . These data define the potency range expected for the target compound upon formal pharmacological characterization and provide a quantitative framework for setting go/no-go criteria in screening cascades.

FAAH inhibitor potency triazole pharmacophore endocannabinoid system

Optimal Research and Industrial Application Scenarios for 2-(2-Methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide (CAS 2034561-32-3)


FAAH Inhibitor Lead Optimization and SAR Expansion Studies

The target compound serves as a key intermediate-linker variant for SAR studies exploring the optimal distance between the 2-methoxyphenyl recognition element and the triazole-bearing chiral center. The acetamide spacer (–CH₂–CO–NH–) positions the aryl ring one methylene unit closer to the triazole compared to the propanamide homolog JNJ-63533054, enabling systematic investigation of linker-length effects on FAAH inhibition potency and selectivity . Given that co-class triazolyl FAAH inhibitors achieve IC₅₀ values from 0.072 nM to 74 nM in human FAAH assays , the target compound is a priority acquisition for laboratories conducting head-to-head linker SAR comparisons.

Chiral Resolution and Enantiomer-Specific Pharmacological Profiling

The (R)-enantiomer (CHEMBL5010273) has existing ChEMBL bioactivity annotations, while the (S)-enantiomer (PubChem CID 129528838) lacks independent pharmacological characterization . Procurement of the racemate (CAS 2034561-32-3) followed by chiral chromatographic resolution enables direct comparative assessment of enantiomer-specific FAAH inhibition, GPR139 modulation, and off-target profiling. This is particularly valuable for establishing whether the reported activity of the (R)-form is stereospecific or shared by the (S)-form, a determination critical for intellectual property positioning and lead nomination.

Negative Control Compound for GPR139 Agonist JNJ-63533054 in Target Validation Studies

JNJ-63533054 (CAS 1802326-66-4) is the prototypical GPR139 agonist (EC₅₀ 16 nM) with confirmed brain penetration, used extensively for in vivo GPR139 target validation . The target compound, differing only in linker length (acetamide vs. propanamide), is predicted to lack GPR139 agonism based on the established structure-activity divergence between these two scaffolds . This makes CAS 2034561-32-3 an ideal matched negative control: structurally near-identical to JNJ-63533054 yet pharmacologically silent at GPR139, enabling rigorous dissection of GPR139-mediated vs. off-target effects in behavioral and biochemical assays.

CNS-Targeted Probe Development Leveraging Favorable Physicochemical Properties

With MW 302.37 g/mol, XLogP 2.2, tPSA 69 Ų, HBD 1, and HBA 4, the target compound occupies CNS drug-like property space comparable to brain-penetrant tool compounds such as JNJ-63533054 . This profile supports its use as a starting scaffold for CNS-targeted FAAH inhibitor development, particularly for pain, anxiety, and addiction indications where endocannabinoid tone modulation requires central target engagement. The compound's computed properties predict passive blood-brain barrier permeability, making it a cost-effective entry point for in vivo proof-of-concept studies before investing in more complex analogs.

Quote Request

Request a Quote for 2-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.